nNOS Inhibitory Activity: Head-to-Head Comparison in a Standardized Cellular Assay
In a standardized cellular assay for rat neuronal nitric oxide synthase (nNOS) inhibition, CAS 251294-65-2 demonstrated an IC50 value of 13,000 nM. This places its potency within a defined range compared to other compounds tested under the exact same conditions [1]. For context, the reference inhibitor NG-nitroarginine (L-NNA) showed an IC50 of 5,000 nM, making it approximately 2.6-fold more potent in this specific assay. Other comparators, including US8927730, 3a (IC50: 11,000 nM) and CHEMBL1277870 (IC50: 19,000 nM), exhibited a spectrum of activity with our target compound positioned between them [2]. This direct, head-to-head comparison provides quantifiable context for its biological activity, demonstrating it is a moderately active ligand in this system.
| Evidence Dimension | Inhibitory potency (IC50) against rat nNOS |
|---|---|
| Target Compound Data | 13,000 nM |
| Comparator Or Baseline | NG-nitroarginine (L-NNA): 5,000 nM; US8927730, 3a: 11,000 nM; CHEMBL1277870: 19,000 nM; 2-amino-4,6-dimethylpyridine: 25,000 nM; aminopyridine-pyrrolidine, 6: 42,000 nM |
| Quantified Difference | 2.6-fold less potent than L-NNA; 1.5-fold more potent than CHEMBL1277870; 1.9-fold more potent than 2-amino-4,6-dimethylpyridine |
| Conditions | Inhibition of rat nNOS expressed in HEK293T cells, preincubated for 30 mins prior to A23187-induced activation, measured after 6 hrs by Griess assay [3]. |
Why This Matters
This data provides a quantitative benchmark for nNOS activity, allowing a scientific user to assess its potential utility as a starting point or control compound in neuroscience research compared to other known ligands.
- [1] BindingDB. (n.d.). Entry for BDBM50278675 (tert-Butyl (2-amino-2-iminoethyl)carbamate). Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). Assay Summary for Inhibition of rat nNOS (AssayID 4, EntryID 50034673). Retrieved from bindingdb.org View Source
- [3] BindingDB. (n.d.). BDBM50091805 (2-amino-4,6-dimethylpyridine) and BDBM29234 (aminopyridine-pyrrolidine, 6) data. Retrieved from bindingdb.org View Source
